molecular formula C17H18O4 B5574537 3,4-dimethylphenyl 3,4-dimethoxybenzoate

3,4-dimethylphenyl 3,4-dimethoxybenzoate

Cat. No.: B5574537
M. Wt: 286.32 g/mol
InChI Key: OLAUVAKXKUTKGE-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C16H18O3 It is a derivative of benzoic acid and is characterized by the presence of both dimethyl and dimethoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and controlled reaction environments ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylphenyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylphenyl 3,4-dimethoxybenzoate is unique due to the combination of dimethyl and dimethoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

IUPAC Name

(3,4-dimethylphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-11-5-7-14(9-12(11)2)21-17(18)13-6-8-15(19-3)16(10-13)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAUVAKXKUTKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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